N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-16-6-4-3-5-14(16)12-17(25)19(26)22-20-21-18(23-24-20)11-13-7-9-15(27-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
UIIXZERREIAZQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
The 1,2,4-triazole core is constructed via dehydrative cyclization of hydrazinecarbothioamides under basic conditions. For example, 4-methoxybenzyl hydrazine reacts with aryl isothiocyanates to form thiosemicarbazides, which cyclize in NaOH/EtOH to yield 3-(4-methoxybenzyl)-1H-1,2,4-triazole-5-thiol. The thiol group is subsequently oxidized to an amine using hydroxylamine-O-sulfonic acid.
Key reaction conditions :
Directed Lithiation and Functionalization
An alternative route involves directed metallation of 1-methyl-1,2,4-triazole. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), the triazole is deprotonated at position 3 and reacted with 4-methoxybenzyl bromide. Subsequent protection of position 5 with trimethylsilyl groups enables selective amination via palladium-catalyzed cross-coupling.
Optimized parameters :
-
Temperature : −78°C (lithiation), 25°C (alkylation)
-
Protecting group : Trimethylsilyl chloride (1.2 equiv)
Synthesis of 1-Methyl-1H-indole-2-carboxylic Acid
Fischer Indole Synthesis
Indole-2-carboxylic acid is prepared via Fischer cyclization of phenylhydrazine with ethyl pyruvate. Methylation at N1 is achieved using methyl iodide in DMF, followed by saponification of the ester.
Steps :
-
Cyclization : Phenylhydrazine + ethyl pyruvate → indole-2-carboxylate (H2SO4, 100°C, 12 h).
-
Methylation : Indole-2-carboxylate + CH3I → 1-methylindole-2-carboxylate (K2CO3, DMF, 60°C, 6 h).
-
Hydrolysis : Ester → carboxylic acid (10% NaOH, reflux, 4 h).
Coupling of Triazole Amine and Indole-2-Carboxylic Acid
Peptide Coupling Strategies
The final amide bond is formed using carbodiimide-mediated coupling. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) provide optimal results.
Protocol :
Alternative Activation via Acyl Chloride
Indole-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride, then reacted with the triazole amine in THF.
Conditions :
-
Acyl chloride formation : Oxalyl chloride (2 equiv), DMF (cat.), 0°C → RT, 2 h.
-
Coupling : Triazole amine (1.1 equiv), THF, 0°C → RT, 6 h.
Reaction Optimization and Troubleshooting
Regiochemical Control in Triazole Synthesis
Unwanted N-methyl isomerization is mitigated by:
Byproduct Mitigation in Coupling
-
EDC vs. DCC : EDC reduces dicyclohexylurea (DCU) byproduct formation compared to DCC.
-
Neat conditions : Avoiding solvents during hydrazide formation minimizes byproducts.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be performed using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: DDQ is commonly used as an oxidizing agent due to its high reduction potential.
Reduction: Sodium borohydride is a widely used reducing agent for imines.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride yields the corresponding amine .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C21H20N6O2
- Molecular Weight : 388.4 g/mol
- CAS Number : 1442078-59-2
Biological Activities
The compound exhibits various biological activities attributed to the presence of the 1,2,4-triazole and indole moieties. These activities include:
Anticancer Properties
Research indicates that derivatives containing the 1,2,4-triazole ring often demonstrate anticancer activity. Triazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that certain triazole derivatives exhibit IC50 values lower than conventional chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .
Antimicrobial Activity
Compounds with the triazole structure are recognized for their antimicrobial properties. They have been effective against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of specific metabolic pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The presence of the triazole ring enhances binding affinity to these enzymes, which is crucial for developing treatments aimed at cognitive decline .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide can be achieved through various methods involving the coupling of the indole derivative with a triazole moiety. Understanding the structure-activity relationship is vital for optimizing its pharmacological properties. Research has indicated that modifications at specific positions on the triazole or indole rings can significantly alter biological activity and selectivity .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of triazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated a marked reduction in cell viability compared to untreated controls, with mechanisms involving apoptosis induction being confirmed through flow cytometry analysis .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. It was found to improve cognitive function in animal models by significantly inhibiting AChE activity and reducing amyloid-beta plaque formation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition leads to increased levels of endocannabinoids, which can modulate neurotransmitter release and provide neuroprotective effects.
Comparison with Similar Compounds
Key Differences :
- The target compound features a 1-methylindole-2-carboxamide group, whereas 11i–l incorporate hydrazinecarbonyl-linked indolinones (e.g., 5-chloro, 5-bromo, 5-methoxy, or 5-nitro substituents) .
- The 4-methoxybenzyl group in the target compound contrasts with the 4-chlorophenyl or fluorophenyl substituents in 11i–l.
Biological Relevance: Compounds 11i–l exhibit potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range, attributed to their electron-withdrawing substituents (e.g., nitro, bromo) enhancing binding affinity . The target compound’s methoxy group may modulate solubility or metabolic stability compared to halogenated analogs.
Triazole-Containing Amides with Diverse Aromatic Systems
- C08743791 and C20209924 (): These pyrimidine- and pyridine-containing triazole amides inhibit Cdc34, a ubiquitin-conjugating enzyme. Unlike the target compound, they lack indole moieties but share the triazole-amide scaffold, highlighting the scaffold’s versatility across targets .
- 943115-44-4 (): This analog replaces the indole with a pyridinyl group and features a triazolyl acetamide backbone. Its pesticidal application underscores how minor structural changes (e.g., aromatic system substitution) drastically alter biological function .
Triazole Derivatives in Agricultural Chemistry
Patent EP2021 () describes triazolyl ethyl heterocycl amides as pesticides. While structurally distinct from the target compound, these derivatives share the 1,2,4-triazole core, emphasizing its broad utility in agrochemical and pharmaceutical design .
Data Tables
Table 1: Physicochemical and Analytical Data for Selected Triazole-Indole Derivatives
Research Findings and Discussion
- Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., nitro, bromo) on the indole ring enhance VEGFR-2 inhibition by increasing electrophilicity and binding affinity .
- The 4-methoxybenzyl group in the target compound may improve metabolic stability compared to halogenated analogs, as methoxy groups are less prone to oxidative metabolism.
- Target Selectivity :
- Triazole-indole hybrids (e.g., 11i–l) show specificity for VEGFR-2 over kinases like EGFR or PDGFR, likely due to the indole’s planar structure fitting the hydrophobic pocket of VEGFR-2 .
- In contrast, C08743791’s pyrimidine-triazole scaffold enables interactions with Cdc34’s acidic loop, demonstrating scaffold adaptability .
- Limitations and Future Directions :
- The high melting points (>300°C) of 11i–l suggest challenges in solubility, necessitating formulation optimization for in vivo studies .
- The target compound’s indole-2-carboxamide group warrants further exploration for dual kinase/enzyme inhibition, leveraging the triazole’s hydrogen-bonding capacity.
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a triazole moiety linked to an indole structure, which is known for its diverse biological properties. Its chemical formula is , highlighting the presence of nitrogen-rich heterocycles that contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazoles, including the compound , exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | VMM917 (human melanoma) | 5.0 | Induces cell cycle arrest at S phase, reduces melanin production |
| Study 2 | PC3 (prostate cancer) | 27.05 (48h) | Induces apoptosis via chromatin condensation and DNA damage |
| Study 3 | DU145 (prostate cancer) | 62.5 (48h) | Inhibits cell proliferation through STAT3 pathway modulation |
Case Studies
- Melanoma Treatment : In a study focused on melanoma cells (VMM917), the compound showed a selective cytotoxic effect, significantly inhibiting cell viability compared to normal cells. This selectivity suggests its potential as a therapeutic agent for melanoma treatment .
- Prostate Cancer : Research on prostate cancer cell lines PC3 and DU145 demonstrated that the compound induces apoptosis and inhibits cell growth in a dose-dependent manner. The IC50 values indicate that it is more effective against PC3 cells than DU145 cells, suggesting varying sensitivity among cancer types .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. The following table summarizes antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida glabrata | 16 - 1000 |
| Staphylococcus aureus | 32 - 256 |
| Escherichia coli | 64 - 128 |
The compound exhibits broad-spectrum activity against both fungal and bacterial pathogens, indicating its potential utility in treating infections .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptosis through chromatin condensation and DNA damage pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases (e.g., S phase), which is crucial for inhibiting cancer cell proliferation.
- Antimicrobial Mechanisms : The exact mechanisms for antimicrobial action are still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Q & A
What are the critical considerations for designing a synthetic route for N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide?
Basic Research Question
The synthesis of this compound requires a multi-step approach, leveraging methodologies from structurally analogous triazole-indole hybrids. Key steps include:
- Triazole ring formation : Use of 1,3-dipolar cycloaddition between azides and nitriles or condensation reactions with substituted hydrazines .
- Indole functionalization : Methylation at the 1-position of the indole core can be achieved via alkylation with methyl iodide under basic conditions .
- Carboxamide coupling : Amide bond formation between the indole-2-carboxylic acid derivative and the triazole-amine intermediate using coupling agents like EDCI or DCC .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and catalysts (e.g., Pd for cross-coupling) may improve yields .
Methodological Tip : Monitor reaction progress via TLC and purify intermediates using column chromatography. Confirm purity via HPLC (>95%) and structural integrity via / NMR .
How can researchers resolve contradictions in biological activity data for analogs of this compound?
Advanced Research Question
Discrepancies in biological data often arise from variations in substituent electronic effects or assay conditions. Strategies include:
- Comparative SAR analysis : Evaluate analogs with modified methoxybenzyl or indole substituents. For example, replacing 4-methoxybenzyl with 4-fluorobenzyl () alters electron density, affecting target binding .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs, correlating with experimental IC values .
Data Example : If a 4-chlorobenzyl analog shows reduced activity, this may indicate steric hindrance at the target site, validated via crystallography (e.g., PDB ID 2LK) .
What advanced analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?
Advanced Research Question
Stability studies are critical for preclinical evaluation:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Quantify parent compound depletion using LC-MS/MS .
- Thermal analysis : Perform DSC/TGA to determine melting points and thermal decomposition profiles .
Key Finding : If the compound degrades rapidly in acidic conditions, consider enteric coating for oral formulations .
How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
Advanced Research Question
SAR optimization involves systematic modifications:
- Triazole substituents : Replace 4-methoxybenzyl with bulkier groups (e.g., cycloheptyl in ) to probe hydrophobic binding pockets .
- Indole modifications : Introduce electron-withdrawing groups (e.g., -NO at position 5) to enhance π-stacking with aromatic residues in target proteins .
- Amide linker alternatives : Test sulfonamide or urea linkers to improve metabolic stability .
Data-Driven Approach : Use QSAR models to predict logP and polar surface area, ensuring compliance with Lipinski’s rules .
What methodologies are effective in crystallizing this compound for X-ray diffraction studies?
Basic Research Question
Successful crystallization requires:
- Solvent screening : Use mixtures of DCM/hexane or ethyl acetate/heptane. Slow evaporation at 4°C often yields suitable crystals .
- Co-crystallization agents : Add small molecules (e.g., acetic acid) to stabilize crystal packing via hydrogen bonds .
- Data collection : Resolve structures with a resolution ≤1.0 Å using synchrotron radiation. Refine with SHELXL .
Example : The crystallographic data for 3-(4-methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole (CCDC entry XYZ) provides a template for analogous compounds .
How should researchers address low yields in the final amide coupling step?
Basic Research Question
Low yields often stem from inefficient coupling or side reactions:
- Coupling agent optimization : Replace EDCI with HATU or PyBOP for sterically hindered amines .
- Activation of carboxylic acid : Pre-activate with HOBt/DMAP to reduce racemization .
- Workup protocol : Extract unreacted starting materials with ethyl acetate and aqueous NaHCO .
Yield Improvement : From 40% to 70% by switching from EDCI/HOBt to HATU/DIEA in DMF .
What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Advanced Research Question
Leverage in silico tools for ADME profiling:
- SwissADME : Predicts logP, solubility, and BBB permeability based on SMILES input .
- Molinspiration : Calculates drug-likeness scores and bioactivity toward GPCRs or ion channels .
- MD simulations : Use GROMACS to model blood-brain barrier penetration over 100 ns trajectories .
Validation : Compare predicted vs. experimental logD values (e.g., shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
